molecular formula C23H20O6 B14865932 2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate

2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B14865932
M. Wt: 392.4 g/mol
InChI Key: YPULLITUOWRRPG-UHFFFAOYSA-N
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Description

2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core and a hydroxyphenyl prop-2-enoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate typically involves multi-step organic reactions. One common method involves the condensation of a furochromene derivative with a hydroxyphenyl prop-2-enoate precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various substituted furochromene derivatives.

Scientific Research Applications

2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate
  • 2-(2-Oxo-8,9-dihydro-2H-furo[2,3-h]chromen-8-yl)-2-propanyl β-D-glucopyranoside
  • Columbianetin acetate

Uniqueness

2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate stands out due to its unique combination of a furochromene core and a hydroxyphenyl prop-2-enoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20O6

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3

InChI Key

YPULLITUOWRRPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

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